4-(3-Chloro-4-methylphenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-methylphenyl)picolinic acid is a chemical compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.68 g/mol . It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 3-chloro-4-methylphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3-Chloro-4-methylphenyl)picolinic acid typically involves the reaction of 3-chloro-4-methylbenzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(3-Chloro-4-methylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where the chlorine atom or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Chloro-4-methylphenyl)picolinic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of these proteins, which are involved in processes such as viral replication and cell homeostasis . The compound’s effects are mediated through pathways involving zinc transport and protein binding.
Comparison with Similar Compounds
4-(3-Chloro-4-methylphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: The parent compound, which has a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxyl side chain at the 3-position.
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-3-9(6-11(8)14)10-4-5-15-12(7-10)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMDROPXNKHCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.